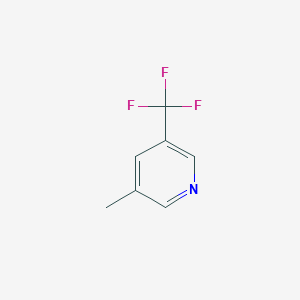

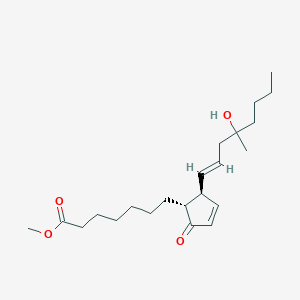

![molecular formula C12H6N6 B139204 Dipyrazino[2,3-f:2',3'-h]quinoxaline CAS No. 79790-37-7](/img/structure/B139204.png)

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Overview

Description

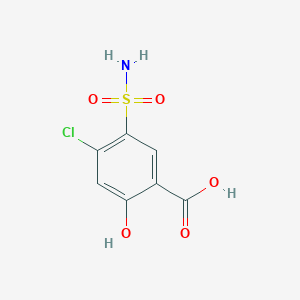

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional nitrogen-containing polyheterocyclic aromatic systems .

Synthesis Analysis

The synthesis of Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been a subject of research for almost three decades . It has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . The design principles and synthetic strategies towards HAT derivatives have been established .Molecular Structure Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a planar, aromatic discotic system . It has an excellent π–π stacking ability, which makes it a building block of choice in a plethora of molecular, macromolecular, and supramolecular systems .Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures . It exhibits a high-performance fluorescence response to La3+ .Physical And Chemical Properties Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a molecular weight of 384.27 . It is a powder or crystal form with a melting point of over 500°C . Its empirical formula is C18N12 .Scientific Research Applications

Molecular Design and Device Applications

Dipyrazino[2,3-f:2′,3′-h]quinoxaline, also known as hexaazatriphenylene (HAT), is a rigid, planar, aromatic discotic system with excellent π–π stacking ability. It's utilized in a range of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. Its small size and nitrogen content make it an ideal scaffold for larger 2D N-substituted polyheterocyclic aromatics (Segura et al., 2015).

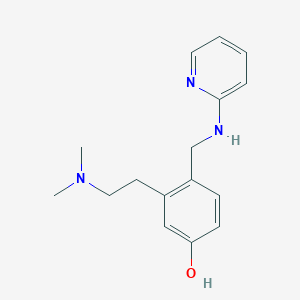

Chemosensors for Metal Ions

Dipyrazino[2,3-f:2',3'-h]quinoxaline derivatives exhibit high selectivity as colorimetric and ratiometric fluorescence chemosensors for metal ions like zinc and cadmium. These compounds show a distinct color change and fluorescence intensity variation in the presence of specific metal ions, making them valuable in detecting and quantifying these ions in various environments (Zhang et al., 2013), (Zhang et al., 2014).

Solar Cell Applications

Pyrazino[2,3-g]quinoxaline, a variant of this compound, has been employed as a π-linker in dye-sensitized solar cells. This compound exhibits broad and intense spectral absorption, contributing to improved power conversion efficiency in solar cell applications (Zhang et al., 2014).

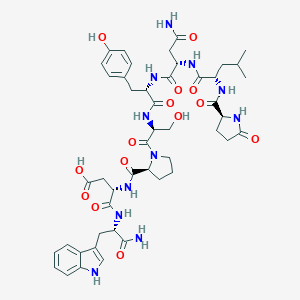

Fluorescence Sensing of Lanthanum Ions

This compound derivatives also show significant fluorescence response to lanthanum ions (La3+), with notable shifts in emission wavelength and enhanced intensity. This makes them useful for high-performance sensing of La3+ ions in various settings (Zhao et al., 2016).

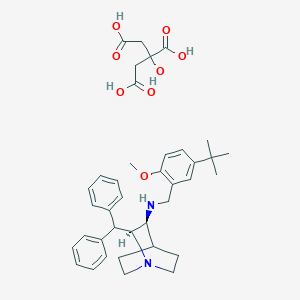

Organic Thin Film Transistors

As a component in π-conjugated polymer semiconductors, this compound demonstrates strong acid affinity and has been used in organic thin film transistors (OTFTs), showing promising semiconductor performance (Quinn et al., 2016).

Metal-Organic Frameworks

Metal-organic frameworks based on this compound exhibit unique structural characteristics and photoluminescence properties, making them relevant in the field of materials science and potentially in optoelectronic applications (Wang et al., 2008).

Mechanism of Action

Target of Action

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system . It has an excellent π–π stacking ability and is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems . It has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .

Mode of Action

The compound’s interaction with its targets primarily involves π–π stacking . This interaction is a non-covalent force that plays a significant role in the self-assembly of π-conjugated molecules, contributing to the formation of complex structures and systems .

Biochemical Pathways

Its use in various applications suggests it may influence a range of molecular, macromolecular, and supramolecular systems .

Result of Action

The molecular and cellular effects of Dipyrazino[2,3-f:2’,3’-h]quinoxaline’s action are largely dependent on its application. For instance, in organic electronics, it can be used as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be influenced by various environmental factors. For example, in the context of organic electronics, factors such as temperature, humidity, and light exposure can affect its performance . .

Safety and Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn when handling this substance . It is recommended to operate in a well-ventilated area and avoid inhalation or ingestion .

Future Directions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . It is the building block of choice in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold in the areas of organic materials and nanoscience .

properties

IUPAC Name |

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJFIVIVOOQUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.